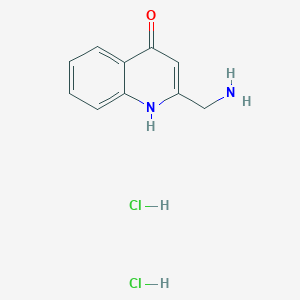
2-(氨甲基)喹啉-4-醇二盐酸盐
描述
“2-(Aminomethyl)quinolin-4-ol dihydrochloride” is a chemical compound with the molecular formula C10H12Cl2N2O . It is a reference standard supplied by various companies .
Synthesis Analysis
The synthesis of quinoline derivatives, including “2-(Aminomethyl)quinolin-4-ol dihydrochloride”, has been a topic of interest in recent years due to their versatile applications in medicinal and synthetic organic chemistry . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “2-(Aminomethyl)quinolin-4-ol dihydrochloride” is characterized by a quinoline nucleus, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 247.12 .Chemical Reactions Analysis
Quinoline derivatives, including “2-(Aminomethyl)quinolin-4-ol dihydrochloride”, have shown substantial biological activities . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Aminomethyl)quinolin-4-ol dihydrochloride” include its molecular formula (C10H12Cl2N2O) and molecular weight (247.12) . More specific properties such as solubility and storage conditions can be found from the supplier .科学研究应用
Antimicrobial Activity
Quinoline derivatives, including 2-(Aminomethyl)quinolin-4-ol dihydrochloride, are known for their antimicrobial properties. They are effective against a variety of Gram-positive and Gram-negative microbial species. The antimicrobial activity is attributed to the substitution on the heterocyclic pyridine ring . These compounds can inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
Anticancer Potential
Research has shown that certain quinoline derivatives exhibit significant antitumor activity. For example, some compounds have demonstrated low IC50 values against various cancer cell lines, indicating their potential as anticancer agents . The structural modification of quinoline is a common approach in drug discovery to improve therapeutic effects .
Antimalarial Effects
Quinolines are historically known for their antimalarial effects. They are part of many therapeutic agents used to treat malaria, a disease caused by Plasmodium parasites. The quinoline nucleus is present in several antimalarial drugs, which work by interfering with the parasite’s ability to detoxify heme, a toxic byproduct of hemoglobin digestion .
Antidepressant and Anticonvulsant Properties
The quinoline structure is also associated with neurological benefits, such as antidepressant and anticonvulsant effects. These properties make quinoline derivatives candidates for the treatment of various psychiatric and neurological disorders .
Anti-inflammatory and Antioxidant Activities
Quinoline derivatives can exhibit anti-inflammatory and antioxidant activities. These properties are beneficial in the treatment of chronic inflammatory diseases and in combating oxidative stress, which can lead to cellular damage .
Antiviral and Anti-HIV Activities
Some quinoline compounds have been found to possess antiviral properties, including activity against HIV. They can interfere with viral replication and are considered in the development of new antiviral drugs .
作用机制
While the specific mechanism of action for “2-(Aminomethyl)quinolin-4-ol dihydrochloride” is not mentioned in the retrieved papers, quinoline derivatives are known for their diverse therapeutic profiles. They are used extensively in the treatment of various conditions, including urinary tract infections, respiratory infections, bone joint infections, sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
属性
IUPAC Name |
2-(aminomethyl)-1H-quinolin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-6-7-5-10(13)8-3-1-2-4-9(8)12-7;;/h1-5H,6,11H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODURIBMGGDSDEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)quinolin-4-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate](/img/structure/B1383623.png)

![Tert-Butyl 3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4-Piperidine]-1-Carboxylate 1,1-Dioxide](/img/structure/B1383626.png)
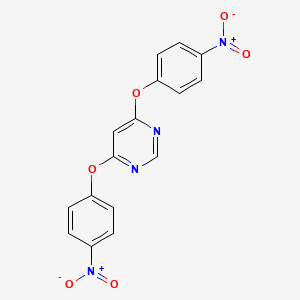
![benzyl (3aS,6aS)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate](/img/structure/B1383630.png)
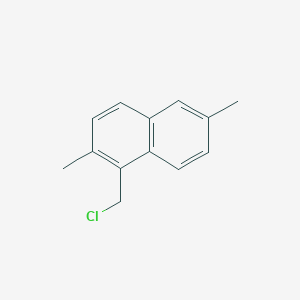
![[(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B1383634.png)
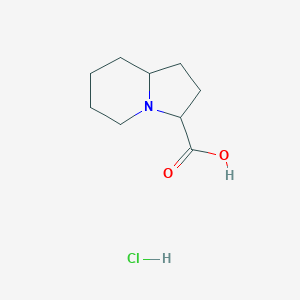

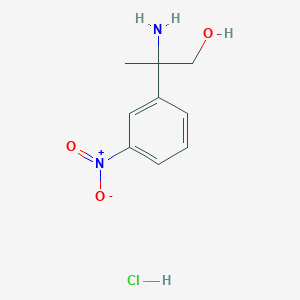
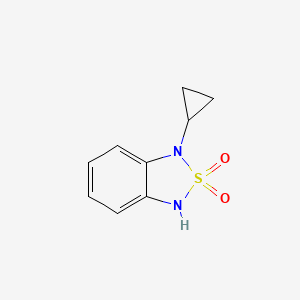

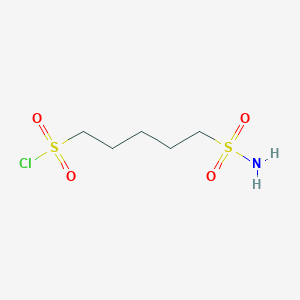
![tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B1383644.png)